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Compound of Interest

3-
Compound Name: (Butylaminocarbonyl)phenylboroni
¢ acid
Cat. No.: B1274008
\ v

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR)
spectroscopic characteristics of 3-(Butylaminocarbonyl)phenylboronic acid and a common
alternative, 3-Aminophenylboronic acid. The objective is to furnish researchers with the
necessary data and protocols for the unambiguous identification and characterization of these
compounds, which are pivotal in various fields, including medicinal chemistry and materials

science.

Comparative NMR Data Analysis

The structural nuances between 3-(Butylaminocarbonyl)phenylboronic acid and 3-
Aminophenylboronic acid are clearly delineated by their respective NMR spectra. The following
tables summarize the predicted and experimental *H, 13C, and 1B NMR spectral data. The data
for 3-(Butylaminocarbonyl)phenylboronic acid is predicted based on the analysis of
structurally similar compounds, including 4-(Butylaminocarbonyl)phenylboronic acid and 3-(N-
BOC-N-Butylamino)phenylboronic acid, while the data for 3-Aminophenylboronic acid is based
on available experimental spectra.

Table 1: Comparative H NMR Spectral Data (500 MHz, DMSO-de)
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Chemical Shift . . .
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7.9 (br s, 2H) Broad Singlet

2H B(OH)2

Table 2: Comparative 13C NMR Spectral Data (125 MHz, DMSO-ds)

Compound Chemical Shift (6, ppm) Assignment
3-

(Butylaminocarbonyl)phenylbor  ~166.5 C=0
onic acid (Predicted)

~135.0 Ar-C (C3)

~133.0 (broad) Ar-C-B (C1)

~130.0 Ar-C (C6)

~128.5 Ar-C (C5)

~127.0 Ar-C (C4)

~125.0 Ar-C (C2)

~39.0 N-CH:

~31.5 N-CH2-CH:

~19.5 CH2-CHs

~13.5 CHs

3-Aminophenylboronic acid

(Experimental) ~148.0 Ar-C-NH:2
~135.0 (broad) Ar-C-B

~128.0 Ar-C

~118.0 Ar-C

~115.0 Ar-C

Table 3: Comparative B NMR Spectral Data (160 MHz, DMSO-de)
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Chemical Shift (5,

Compound Linewidth (Hz) Assignment
ppm)
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Butylaminocarbonyl Trigonal planar (sp?

(Buty carb P es0 Broad gonal plz (sp?)

henylboronic acid Boronic Acid

(Predicted)

3-Aminophenylboronic Trigonal planar (sp?)
) ) ~29 Broad ) )

acid (Experimental) Boronic Acid

Experimental Protocols

NMR Sample Preparation

o Sample Weighing: Accurately weigh 5-10 mg of the analyte for *H and 1B NMR, and 20-30
mg for 13C NMR.

o Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl
sulfoxide (DMSO-ds).

o Homogenization: Gently vortex the sample to ensure complete dissolution.
NMR Data Acquisition
e Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.
e 1HNMR:
o Pulse Program: zg30
o Number of Scans: 16
o Spectral Width: 12 ppm
o Temperature: 298 K

e 13C NMR:
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o Pulse Program: zgpg30

o Number of Scans: 1024

o Spectral Width: 240 ppm

o Temperature: 298 K

o 1B NMR:

[¢]

Pulse Program: zg

Number of Scans: 256

[e]

o

Spectral Width: 200 ppm

[¢]

Temperature: 298 K

o Referencing: Chemical shifts for *H and 13C NMR are referenced to the residual solvent peak
of DMSO-ds (& = 2.50 ppm for *H and & = 39.52 ppm for 13C). 11B NMR spectra are
referenced externally to BFs-OEtz (6 = 0 ppm).

Visualization of Experimental Workflow and a
Relevant Signaling Pathway
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Caption: Experimental workflow for NMR characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. 3-Aminophenylboronic acid monohydrate(206658-89-1) 1H NMR [m.chemicalbook.com]

¢ To cite this document: BenchChem. [Characterization of 3-
(Butylaminocarbonyl)phenylboronic Acid by NMR: A Comparative Guide]. BenchChem,
[2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1274008#characterization-of-3-butylaminocarbonyl-
phenylboronic-acid-by-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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